4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine
Overview
Description
4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis of isoxazole derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of certain cancers .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom.
Uniqueness
4-(difluoromethyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine is unique due to its difluoromethyl and thienyl substituents, which impart distinct chemical and biological properties. These features differentiate it from other isoxazole derivatives and contribute to its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2OS/c1-6-10-7(11(13)14)5-8(9-3-2-4-18-9)15-12(10)17-16-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLDYDBVCDBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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